molecular formula C6H3BrO5-2 B1242220 2-Bromomaleylacetate

2-Bromomaleylacetate

Cat. No.: B1242220
M. Wt: 234.99 g/mol
InChI Key: BUEHDPHFFMWTBP-DAFODLJHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomaleylacetate (2-BMA) is a halogenated derivative of maleylacetate, characterized by a bromine atom substituting a hydrogen at the C2 position of the maleylacetate backbone. It is a critical intermediate in microbial degradation pathways, notably identified in the biodegradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) by Cupriavidus strain CNP-8 . The enzyme HnpC, a 1,2-dioxygenase, catalyzes the ring cleavage of 6-bromohydroxyquinol (6-BHQ) to produce 2-BMA, which is further metabolized in downstream pathways . Its spectral signature (λmax = 243 nm) aligns with maleylacetate derivatives, reflecting its conjugated dienone structure .

Properties

Molecular Formula

C6H3BrO5-2

Molecular Weight

234.99 g/mol

IUPAC Name

(E)-2-bromo-4-oxohex-2-enedioate

InChI

InChI=1S/C6H5BrO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/p-2/b4-1+

InChI Key

BUEHDPHFFMWTBP-DAFODLJHSA-L

Isomeric SMILES

C(C(=O)/C=C(\C(=O)[O-])/Br)C(=O)[O-]

Canonical SMILES

C(C(=O)C=C(C(=O)[O-])Br)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

  • 2-Chloromaleylacetate (2-CMA): Produced via enzymatic cleavage of 6-chlorohydroxyquinol (6-CHQ) by TcpC, a 1,2-dioxygenase homologous to HnpC .
  • Maleylacetate (MA): The non-halogenated parent compound, a common metabolite in aromatic compound degradation.

Comparative Analysis:

Property 2-Bromomaleylacetate (2-BMA) 2-Chloromaleylacetate (2-CMA)
Molecular Formula C4H3BrO5 C4H3ClO5
Molecular Weight (g/mol) 211.97 166.52
Halogen Bromine (Br) Chlorine (Cl)
Enzyme Specificity HnpC (from Cupriavidus CNP-8) TcpC (from Cupriavidus spp.)
Degradation Substrate 6-Bromohydroxyquinol (6-BHQ) 6-Chlorohydroxyquinol (6-CHQ)
Spectral λmax 243 nm Not reported in evidence

Key Findings :

  • Halogen Impact: Bromine’s larger atomic radius (1.85 Å vs.
  • Biodegradation Context: Both 2-BMA and 2-CMA are intermediates in the degradation of brominated and chlorinated phenols, respectively, highlighting the role of halogen-specific enzymes in environmental remediation .

Functional Analogues: Brominated Esters and Derivatives

While structurally distinct from maleylacetates, brominated esters share functional groups that influence reactivity and applications.

Notable Compounds:

  • Methyl 2-Bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8): A brominated aromatic ester used in synthetic chemistry, differing from 2-BMA in its aromatic backbone and ester linkage .
  • Ethyl 3-Bromo-2-(bromomethyl)propionate: A non-aromatic brominated ester with applications in organic synthesis, emphasizing the versatility of bromine in modifying ester reactivity .

Comparative Properties:

Compound Structure Key Applications
This compound Aliphatic, dienone, carboxylate Biodegradation intermediate
Methyl 2-Bromo-2-(4-bromophenyl)acetate Aromatic, ester Synthetic chemistry precursor
Ethyl 3-Bromo-2-(bromomethyl)propionate Aliphatic, ester Cross-linking agent in polymer synthesis

Insights :

  • Reactivity : Brominated esters like methyl 2-bromo-2-(4-bromophenyl)acetate exhibit higher electrophilicity due to aromatic electron-withdrawing groups, whereas 2-BMA’s carboxylate groups favor nucleophilic reactions .
  • Environmental Fate : Unlike 2-BMA, which is rapidly metabolized in microbial pathways, brominated aromatic esters may persist in environments due to steric protection from aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomaleylacetate
Reactant of Route 2
2-Bromomaleylacetate

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